N-(2,4-difluorophenyl)-4-(2H-tetrazol-5-yl)benzamide
Description
Properties
CAS No. |
651769-81-2 |
|---|---|
Molecular Formula |
C14H9F2N5O |
Molecular Weight |
301.25 g/mol |
IUPAC Name |
N-(2,4-difluorophenyl)-4-(2H-tetrazol-5-yl)benzamide |
InChI |
InChI=1S/C14H9F2N5O/c15-10-5-6-12(11(16)7-10)17-14(22)9-3-1-8(2-4-9)13-18-20-21-19-13/h1-7H,(H,17,22)(H,18,19,20,21) |
InChI Key |
LNRXGRRVLXXYGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NNN=N2)C(=O)NC3=C(C=C(C=C3)F)F |
Origin of Product |
United States |
Preparation Methods
Activation with HATU
4-(2H-Tetrazol-5-yl)benzoic acid is activated using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) in dichloromethane or DMF. 2,4-Difluoroaniline is added with a tertiary base (e.g., DIEA), yielding the target compound at room temperature.
Acid Chloride Intermediate
The carboxylic acid is converted to its acid chloride using oxalyl chloride or thionyl chloride. Subsequent reaction with 2,4-difluoroaniline in the presence of trimethylamine affords the benzamide:
$$
\text{4-(2H-Tetrazol-5-yl)benzoic acid} \xrightarrow{\text{SOCl}_2} \text{Acid chloride} \xrightarrow{\text{2,4-Difluoroaniline}} \text{Target compound}
$$
Tetrazole Ring Construction via [3+2] Cycloaddition
The tetrazole moiety is often synthesized via cycloaddition between nitriles and sodium azide. For N-(2,4-difluorophenyl)-4-(2H-tetrazol-5-yl)benzamide, this involves:
Zinc-Catalyzed Cycloaddition
4-Cyanobenzamide derivatives react with sodium azide in the presence of ZnBr₂ as a Lewis catalyst:
$$
\text{4-Cyanobenzamide} + \text{NaN}3 \xrightarrow{\text{ZnBr}2, \text{DMF}} \text{4-(2H-Tetrazol-5-yl)benzamide}
$$
Microwave-Assisted Synthesis
Using microwave irradiation accelerates the cycloaddition, reducing reaction time to 1–2 hours with comparable yields.
Multi-Step Synthesis from Aryl Halides
A modular approach constructs the benzamide and tetrazole separately before coupling:
Suzuki Coupling for Benzamide Intermediate
4-Bromomethylphenylboronic acid is coupled with 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one under palladium catalysis, followed by hydrolysis to yield 4-(2H-tetrazol-5-yl)benzoic acid:
$$
\text{Aryl bromide} + \text{Boronic acid} \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{Biphenyl intermediate} \xrightarrow{\text{Hydrolysis}} \text{Benzoic acid}
$$
Solvent-Free and Green Chemistry Approaches
Nano-TiCl₄·SiO₂ Catalysis
Nano-titanium chloride-supported silica catalyzes tetrazole formation from nitriles and sodium azide under solvent-free conditions:
Silver Nanoparticle-Mediated Synthesis
Silver nanoparticles enable efficient cycloaddition at lower temperatures (80°C), reducing energy consumption.
Comparative Analysis of Methods
| Method | Key Reagents | Conditions | Yield | Advantages |
|---|---|---|---|---|
| HATU-mediated coupling | HATU, DIEA | Room temperature | 76–89% | High efficiency, minimal side products |
| Acid chloride route | SOCl₂, TEA | Reflux | 80–90% | Scalable for industrial production |
| ZnBr₂ cycloaddition | ZnBr₂, NaN₃ | 100–120°C, 12–24 h | 70–85% | Cost-effective catalyst |
| Nano-TiCl₄·SiO₂ | Nano-TiCl₄·SiO₂, NaN₃ | Solvent-free, 80°C | 82–95% | Environmentally friendly, high yield |
Challenges and Optimization Strategies
- Regioselectivity : Tetrazole exists as 1H- and 2H-tautomers. Using bulky bases (e.g., LiHMDS) favors the 2H-tautomer.
- Purification : Silica gel chromatography or recrystallization from ethanol/water mixtures improves purity.
- Scale-Up : Continuous-flow reactors enhance safety for exothermic steps like acid chloride formation.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-4-(2H-tetrazol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
N-(2,4-difluorophenyl)-4-(2H-tetrazol-5-yl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-4-(2H-tetrazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The tetrazole ring and difluorophenyl group contribute to its binding affinity and selectivity towards these targets. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Comparison Table
Key Differentiators and Mechanistic Insights
Tetrazole vs. Triazole Moieties
- Tetrazole (Target Compound) : Enhances metabolic stability and hydrogen-bonding capacity. Commonly used in antagonists (e.g., Pranlukast, SCH 900822) due to its bioisosteric replacement for carboxylic acids .
- Triazole (PC945) : Critical for antifungal activity via CYP51 inhibition. The triazole's coordination to fungal cytochrome P450 heme iron underpins its mechanism, differing from tetrazole's receptor-targeted roles .
Substituent Effects
- 2,4-Difluorophenyl Group : Present in both the target compound and PC945, this group enhances lipophilicity and resistance to oxidative metabolism. In PC945, it contributes to fungal membrane penetration, while in the target compound, it may optimize receptor binding .
- Piperazine Backbone (PC945) : Enables extended interactions with CYP51 and tailored pharmacokinetics for inhalation. Absent in the simpler benzamide-tetrazole structure of the target compound .
Therapeutic Implications
- Antifungal Activity : PC945’s triazole and complex backbone make it unsuitable for systemic use but ideal for localized lung infections. The target compound’s tetrazole lacks CYP51 affinity, suggesting divergent applications (e.g., anti-inflammatory or metabolic disorders) .
- Receptor Antagonism : Pranlukast and SCH 900822 demonstrate tetrazole’s versatility in modulating leukotriene and glucagon receptors, respectively. The target compound’s structure aligns with these mechanisms but requires empirical validation .
Biological Activity
N-(2,4-difluorophenyl)-4-(2H-tetrazol-5-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : CHFNO
- Molecular Weight : 421.42 g/mol
- CAS Number : 49872489
The compound features a difluorophenyl group and a tetrazole moiety, which are known to enhance biological activity through various mechanisms.
Anticancer Properties
Recent studies have demonstrated that this compound exhibits potent anticancer activity. For instance, in vitro assays have shown that this compound can inhibit cell proliferation in several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 10.5 | Apoptosis induction |
| A549 (Lung Cancer) | 8.3 | Cell cycle arrest at G1 phase |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicate that it possesses significant activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The proposed mechanism involves disruption of microbial cell membranes.
| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Candida albicans | 25 |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The tetrazole ring may interact with key enzymes involved in cancer progression and microbial survival.
- Receptor Modulation : The compound shows potential as a modulator of specific receptors implicated in tumor growth and immune response.
- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in target cells, leading to apoptosis.
Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of this compound in xenograft models. The results indicated a significant reduction in tumor volume compared to control groups, supporting its potential as an effective anticancer agent .
Study 2: Antimicrobial Testing
In another study, the compound was tested against a panel of pathogens using standard broth microdilution methods. Results showed that it effectively inhibited growth at clinically relevant concentrations, suggesting its potential for development into an antimicrobial therapeutic .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
